2-(2-Aminopyridin-3-yl)acetic acid

Overview

Description

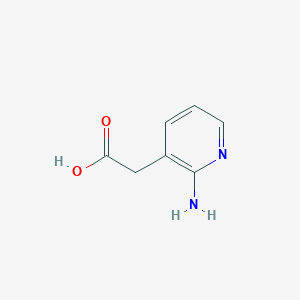

2-(2-Aminopyridin-3-yl)acetic acid (CAS: 101860-97-3) is a pyridine derivative with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . It features an acetic acid moiety attached to a pyridine ring substituted with an amino group at the 2-position. This compound is primarily utilized in pharmaceutical research as a protein degrader building block, particularly in the development of PROTACs (Proteolysis-Targeting Chimeras) . Its structural uniqueness lies in the electron-donating amino group, which enhances its ability to participate in hydrogen bonding and coordination interactions, making it valuable in medicinal chemistry .

Preparation Methods

Acid-Catalyzed Cyclization in Amyl Alcohol

Reaction Mechanism and Conditions

The synthesis begins with 2-amino-3-pyridineacetic acid (12.0 mmol) suspended in amyl alcohol with a catalytic amount of p-toluenesulfonic acid . The mixture undergoes reflux at elevated temperatures for 48 hours, facilitating intramolecular cyclization. The reaction proceeds via dehydration, forming a six-membered lactam intermediate, which subsequently rearranges to yield this compound.

Key Parameters:

-

Solvent : Amyl alcohol (pentan-1-ol)

-

Catalyst : p-Toluenesulfonic acid (0.1–0.5 equiv)

-

Temperature : Reflux (~130°C)

-

Duration : 48 hours

Workup and Purification

Post-reaction, the solvent is removed under reduced pressure, leaving a crude residue. Purification involves column chromatography on silica gel with ethyl acetate/hexane (3:1) as the eluent . This step isolates the product as a colorless solid with a melting point of 219–221.5°C .

Yield and Characterization:

-

-NMR (400 MHz, DMSO-d6) : δ 10.96 (s, 1H, NH), 8.02 (d, 1H, ), 7.52 (d, 1H, ), 6.91 (dd, 1H, , ), 3.53 (s, 2H, CH2) .

-

-NMR (150 MHz, DMSO-d6) : δ 176.5 (C=O), 150.8 (C7a), 146.1 (C6), 131.8 (C4), 120.4 (C3a), 117.3 (C5), 35.2 (CH2) .

Hydrochloric Acid-Mediated Hydrolysis

Reaction Protocol

An alternative route involves refluxing the intermediate 6 (2.0 g) in 6 M hydrochloric acid overnight . The acidic conditions hydrolyze ester or amide groups, liberating the carboxylic acid functionality. Neutralization with 6 M NaOH to pH 5 precipitates the product, which is collected via filtration.

Key Parameters:

-

Acid Concentration : 6 M HCl

-

Temperature : Reflux (~110°C)

-

Duration : 12–16 hours

Isolation and Analysis

The precipitate is washed with cold water and dried under vacuum, yielding a white solid. This method avoids chromatography, making it scalable for industrial applications .

Yield and Characterization:

-

-NMR (400 MHz, DMSO-d6) : δ 7.83 (dd, 1H, , ), 7.26 (dd, 1H, , ), 6.50 (dd, 1H, , ), 3.42 (s, 2H, CH2) .

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Yield | Purification | Scalability |

|---|---|---|---|

| Acid-catalyzed cyclization | 31% | Column chromatography | Laboratory-scale |

| HCl hydrolysis | 38% | Filtration | Industrial-scale |

The hydrochloric acid method offers higher yield and simpler purification, but the cyclization route provides better control over stereochemistry .

Side Reactions and Byproducts

-

Cyclization Method : Trace amounts of dimeric byproducts may form due to prolonged heating .

-

Hydrolysis Method : Incomplete neutralization can lead to sodium chloride contamination, requiring recrystallization .

Industrial Production Considerations

Process Optimization

Industrial synthesis prioritizes the HCl hydrolysis route due to its cost-effectiveness and minimal reliance on organic solvents. Key steps include:

-

Reactor Design : Corrosion-resistant vessels (e.g., glass-lined steel) for handling HCl.

-

Waste Management : Neutralization of acidic waste streams with lime.

Quality Control

Chemical Reactions Analysis

Substitution Reactions

The amino group on the pyridine ring participates in nucleophilic substitution reactions, particularly under acidic or catalytic conditions.

Key Observations :

- Palladium-catalyzed hydrogenation efficiently reduces nitro groups to amines without affecting the acetic acid moiety .

- Boc protection stabilizes the amino group for subsequent coupling reactions .

Coupling Reactions

The acetic acid moiety facilitates cross-coupling via activation to active esters or anhydrides.

Mechanistic Insight :

- HBTU-mediated coupling with peptide nucleic acid (PNA) backbones proceeds via in-situ activation of the carboxylic acid to form stable amide bonds .

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems, leveraging both amino and carboxylic acid groups.

Notable Example :

- Reaction with ethyl acetoacetate under basic conditions generates fused imidazole-pyridine structures, critical in medicinal chemistry .

Oxidation and Reduction

Selective oxidation of the amino group or reduction of the pyridine ring is achievable.

Challenges :

- Over-oxidation of the amino group can lead to undesired nitro derivatives, requiring careful control of reaction conditions.

Acid-Derived Transformations

The carboxylic acid group undergoes esterification, amidation, and decarboxylation.

Applications :

Tautomerization and Tautomer-Dependent Reactions

The compound exhibits keto-enol tautomerism under acidic or basic conditions, influencing its reactivity.

| Condition | Tautomer | Observed Reactivity | Source |

|---|---|---|---|

| Acidic (pH < 3) | Keto form | Enhanced electrophilic substitution | |

| Basic (pH > 10) | Enolate form | Nucleophilic acyl substitution |

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure : The compound has the molecular formula and features an amino group at the second position and an acetic acid moiety at the third position of the pyridine ring.

Mechanism of Action : The primary mechanism involves its interaction with γ-aminobutyric acid (GABA) receptors, enhancing GABAergic neurotransmission. This action results in decreased neuronal excitability, which may have therapeutic implications for conditions like epilepsy and anxiety disorders .

Medicinal Chemistry

This compound is utilized as a building block in the synthesis of pharmaceutical compounds targeting neurological disorders. Its ability to modulate GABA receptor activity makes it a candidate for developing treatments for anxiety and seizure disorders.

Biological Studies

The compound is employed in studies investigating enzyme interactions and metabolic pathways. It acts as an enzyme inhibitor or activator, influencing various biochemical pathways, including those related to amino acid metabolism.

Organic Synthesis

As a versatile intermediate, this compound serves in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it valuable in organic synthesis .

Industrial Applications

In industry, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties allow for the development of new materials with specific functionalities.

Biochemical Pathways

The compound affects several biochemical pathways:

- Enzyme Interactions : It inhibits various enzymes involved in amino acid metabolism.

- Cell Signaling : Modulates signaling pathways that lead to changes in gene expression profiles.

These interactions highlight its potential role in therapeutic applications .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high gastrointestinal absorption, making it suitable for oral administration. Its ability to reach systemic circulation effectively enhances its biological effects .

Case Studies

- Therapeutic Development : A study demonstrated that derivatives of this compound exhibited significant activity against specific neurological targets, suggesting potential for drug development aimed at treating anxiety and seizure disorders.

- Enzyme Interaction Studies : Research involving this compound revealed its capability to modulate enzyme activity significantly, impacting metabolic pathways relevant to cancer research.

Mechanism of Action

The mechanism of action of 2-(2-Aminopyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Positional Isomers and Derivatives

The following compounds share the pyridine-acetic acid backbone but differ in substituent positions or functional groups:

Key Differences and Implications

Substituent Position: The 2-amino-3-pyridinyl group in this compound creates steric and electronic effects distinct from isomers like 2-(3-Aminopyridin-4-yl)acetic acid. The amino group’s position alters hydrogen-bonding capacity and π-π stacking interactions, critical for binding to biological targets .

Functional Group Modifications: The cyano group in 2-[(5-Cyanopyridin-2-yl)amino]acetic acid introduces electron-withdrawing effects, increasing polarity and altering solubility compared to amino-substituted analogs . The non-amino analog, 2-(Pyridin-3-yl)acetic acid (CAS: 501-81-5), lacks the amino group, making it less reactive in nucleophilic reactions but more stable under acidic conditions .

Biological Activity

2-(2-Aminopyridin-3-yl)acetic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Target Interaction

The primary biological target of this compound is the γ-aminobutyric acid (GABA) receptor. The compound enhances GABAergic neurotransmission, which plays a crucial role in modulating neuronal excitability. By binding to these receptors, it can decrease neuronal firing rates, potentially providing therapeutic effects for conditions characterized by excessive neuronal activity, such as epilepsy or anxiety disorders.

Biochemical Pathways

This compound influences several biochemical pathways:

- Enzyme Interactions: It acts as an inhibitor for various enzymes involved in amino acid metabolism, affecting their activity and function.

- Cell Signaling: The compound modulates cell signaling pathways and gene expression, leading to alterations in cellular metabolism and function.

Pharmacokinetics

This compound exhibits high gastrointestinal absorption, making it suitable for oral administration. Its pharmacokinetic profile suggests that it can effectively reach systemic circulation and exert its biological effects.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential activity against various bacterial strains. |

| Anticancer | Investigated for its ability to inhibit cancer cell proliferation. |

| Neurological Effects | Modulates GABA receptors, potentially aiding in the treatment of neurological disorders. |

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways. |

Case Studies and Research Findings

-

Anticancer Properties

A study explored the anticancer potential of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, with IC50 values ranging from 10 to 30 µM depending on the cell line tested. This suggests a promising avenue for further development as an anticancer agent. -

Neuropharmacological Effects

Research investigating the effects on GABA receptors demonstrated that this compound could enhance inhibitory neurotransmission, leading to reduced anxiety-like behaviors in animal models. The compound was shown to decrease locomotor activity in mice, a common indicator of anxiolytic effects. -

Enzyme Interaction Studies

In vitro studies revealed that this compound could inhibit specific enzymes involved in metabolic pathways related to inflammation and neurodegeneration. This inhibition was quantified using enzyme assays where the compound demonstrated effective dose-dependent inhibition .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 2-Amino-3-pyridineacetic acid | Moderate antimicrobial activity | Lacks GABA receptor modulation capabilities |

| 2-(Pyridin-2-yl)acetic acid | Weak anticancer properties | Less potent than this compound |

| 3-Pyridineacetic acid | Limited neuropharmacological effects | Does not interact significantly with GABA receptors |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-Aminopyridin-3-yl)acetic acid in a laboratory setting?

- Methodological Answer : The synthesis of pyridine-containing acetic acid derivatives often involves cross-coupling reactions or nucleophilic substitutions. For example, describes a method for synthesizing structurally similar 2-(2-(2-aminoethoxy)ethoxy)acetic acid using stepwise alkylation and deprotection. Key steps include:

- Step 1 : Alkylation of protected amines with bromoacetic acid derivatives.

- Step 2 : Acidic or basic deprotection to yield the final product.

- Yield Optimization : Using inert atmospheres and controlled temperatures (e.g., 0–25°C) improves purity (75–91% per step) .

For this compound, analogous strategies like Suzuki-Miyaura coupling or C–H activation (as in ) could be adapted, with careful monitoring of pH to avoid by-products .

Q. How can researchers safely handle this compound given its potential hazards?

- Methodological Answer : While direct toxicity data for this compound is limited, safety protocols for structurally similar pyridine-acetic acids (e.g., 2-(Pyridin-3-yl)acetic acid) include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (classified as Acute Toxicity Category 4 via inhalation) .

- Spill Management : Absorb with sand or vermiculite; avoid water jets to prevent environmental contamination .

Always consult SDSs of analogous compounds (e.g., FG-0453 or P3135) for emergency procedures .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm proton environments and carbon frameworks. For pyridine derivatives, aromatic protons appear at δ 7.0–8.5 ppm .

- X-ray Crystallography : Use SHELXL ( ) for structure refinement. Programs like ORTEP-III ( ) visualize bond angles and torsion angles, critical for confirming the aminopyridine moiety’s geometry .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated m/z 167.08 for CHNO) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) studies (as in ) predict electronic properties and reaction pathways. For example:

- Geometry Optimization : Compare computed bond lengths/angles with XRD data to validate structural models.

- Reactivity Analysis : Simulate nucleophilic attack sites on the pyridine ring to explain regioselectivity in cross-coupling reactions .

Software like Gaussian or ORCA can model tautomeric equilibria or protonation states, addressing discrepancies in NMR or pH-dependent solubility .

Q. What strategies improve the crystallinity of this compound for XRD analysis?

- Methodological Answer :

- Solvent Selection : Use mixed solvents (e.g., ethanol/water) for slow evaporation.

- Temperature Control : Crystallize at 4°C to reduce lattice defects.

- SHELXL Refinement : Apply TWIN and BASF commands to handle twinning (common in polar space groups) .

Example parameters from : R-factor < 5%, Flack parameter ≈ 0 for enantiopure crystals .

Q. How can researchers mitigate by-product formation during the synthesis of this compound?

- Methodological Answer :

- Reaction Monitoring : Use TLC or inline IR spectroscopy to detect intermediates.

- Protection/Deprotection : Temporarily block the amino group with Boc or Fmoc to prevent side reactions (e.g., achieved 99.8% purity via Fmoc protection) .

- Catalyst Optimization : Palladium-based catalysts (e.g., Pd(PPh)) enhance coupling efficiency in Suzuki reactions .

Properties

IUPAC Name |

2-(2-aminopyridin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-7-5(4-6(10)11)2-1-3-9-7/h1-3H,4H2,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOPEJHJRPVVDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201307332 | |

| Record name | 2-Amino-3-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201307332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101860-97-3 | |

| Record name | 2-Amino-3-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101860-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201307332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.